molecular formula C10H13ClN2O2 B1373253 tert-Butyl (5-chloropyridin-2-yl)carbamate CAS No. 354503-86-9

tert-Butyl (5-chloropyridin-2-yl)carbamate

Cat. No. B1373253
M. Wt: 228.67 g/mol
InChI Key: CEZBERPWXUYBQB-UHFFFAOYSA-N
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Description

“tert-Butyl (5-chloropyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It has a molecular weight of 228.7 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-chloropyridin-2-yl)carbamate” consists of a pyridine ring substituted with a chlorine atom and a carbamate group . The carbamate group is further substituted with a tert-butyl group .


Physical And Chemical Properties Analysis

“tert-Butyl (5-chloropyridin-2-yl)carbamate” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 349.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 51 Å2, and a molar volume of 205.8±3.0 cm3 .

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • Isomorphous Crystal Structures: tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is part of a family of compounds with hydrogen and halogen bonds involving carbonyl groups. These diacetylenes exhibit unique crystal structures linked by bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).

Synthesis and Chemical Transformations

  • Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones: A one-pot tandem palladium-catalyzed process using tert-butyl (2-chloropyridin-3-yl)carbamate and primary anilines leads to the preparation of these compounds, important in various chemical syntheses (Scott, 2006).
  • Carbamate Derivatives in Crystallography: Two carbamate derivatives, including tert-butyl variants, have been synthesized and analyzed for their crystal structures and intermolecular interactions. These studies highlight the role of hydrogen bonding in molecular architecture (Das et al., 2016).

Advanced Organic Chemistry Applications

  • Photoredox-Catalyzed Cascades: tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used in a photoredox-catalyzed amination process. This research emphasizes its role in creating diverse amino pyrimidines, highlighting its potential in organic chemistry applications (Wang et al., 2022).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Bioactive Intermediates: Studies have focused on synthesizing intermediates like tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, significant in the production of biologically active compounds such as omisertinib (Zhao et al., 2017).

Chemical Reaction Studies

  • Control of Site of Lithiation: Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate showcases the regioselectivity and efficiency of this process in organic synthesis, leading to various substituted derivatives (Smith et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(5-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZBERPWXUYBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674814
Record name tert-Butyl (5-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-chloropyridin-2-yl)carbamate

CAS RN

354503-86-9
Record name tert-Butyl (5-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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